
1,1,3-Trifluoropropadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trifluoropropadiene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas that is used in various chemical reactions and industrial applications. The presence of three fluorine atoms in its structure makes it highly reactive and useful in the synthesis of other fluorinated compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoropropadiene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3-tetrafluoropropane using a strong base such as potassium tert-butoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous flow process. This method involves the gas-phase dehydrofluorination of 1,1,1,3-tetrafluoropropane in the presence of a catalyst. The reaction is carried out in a series of reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,1,3-Trifluoropropadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form 1,1,3-trifluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: 1,1,3-Trifluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
科学研究应用
1,1,3-Trifluoropropadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
作用机制
The mechanism by which 1,1,3-Trifluoropropadiene exerts its effects involves its high reactivity due to the presence of three fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This electrophilicity allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
3,3,3-Trifluoropropene: Another fluorinated propene with similar reactivity but different substitution patterns.
1,1,1-Trifluoropropene: Similar in structure but with all three fluorine atoms on the same carbon.
1,1,1-Trifluoro-2-propene: Similar in structure but with a different position of the double bond.
Uniqueness: 1,1,3-Trifluoropropadiene is unique due to its specific substitution pattern, which gives it distinct reactivity compared to other fluorinated propenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
51584-24-8 |
|---|---|
分子式 |
C3HF3 |
分子量 |
94.03 g/mol |
InChI |
InChI=1S/C3HF3/c4-2-1-3(5)6/h2H |
InChI 键 |
MFURFZBNFNQYPJ-UHFFFAOYSA-N |
规范 SMILES |
C(=C=C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


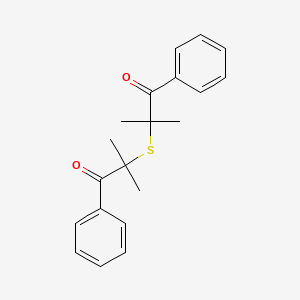
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
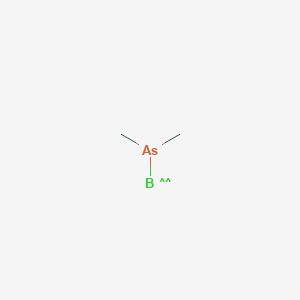
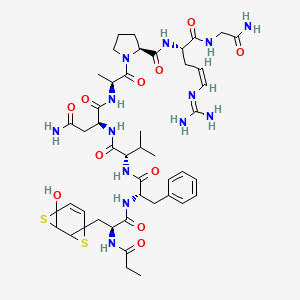

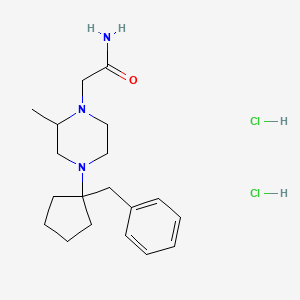
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)


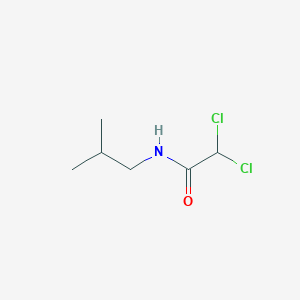
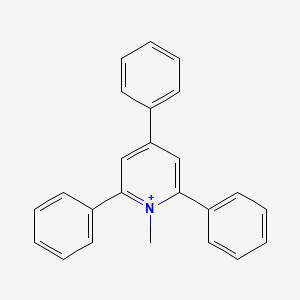

![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
